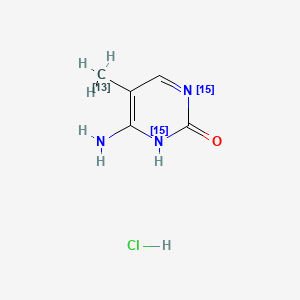
5-Methyl Cytosine-13C,15N2 Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl Cytosine-13C,15N2 Hydrochloride: is a stable isotope-labeled derivative of the nucleoside 5-methylcytosine. This compound is often used in research to investigate the epigenetic modifications of DNA. Epigenetic modifications are changes to DNA that do not alter the underlying genetic code but can affect gene expression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The compound can be synthesized through a variety of methods, including the use of isotopically labeled precursors . The specific synthetic routes and reaction conditions are typically proprietary and may vary depending on the manufacturer.
Industrial Production Methods: : Industrial production methods for 5-Methyl Cytosine-13C,15N2 Hydrochloride are not widely documented in public literature.
Analyse Chemischer Reaktionen
Types of Reactions: : 5-Methyl Cytosine-13C,15N2 Hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The specific types of reactions it undergoes depend on the reagents and conditions used.
Common Reagents and Conditions: : Common reagents used in reactions with this compound include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions can vary widely, but they often involve standard laboratory techniques such as heating, stirring, and the use of solvents .
Major Products: : The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of the compound, while substitution reactions may result in the formation of substituted cytosine derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: : In chemistry, 5-Methyl Cytosine-13C,15N2 Hydrochloride is used as a stable isotope-labeled compound to study the kinetics and mechanisms of DNA methylation reactions .
Biology: : In biological research, the compound is used to investigate the epigenetic modifications of DNA. It allows researchers to study how DNA methylation affects gene expression and cellular function .
Medicine: : In medical research, this compound is used to study the role of DNA methylation in various diseases, including cancer. It helps researchers understand how changes in DNA methylation patterns can contribute to disease development and progression .
Industry: : In the industrial sector, the compound is used in the development of new diagnostic tools and therapeutic agents. Its stable isotope labeling allows for precise quantification and detection in various applications .
Wirkmechanismus
The mechanism by which 5-Methyl Cytosine-13C,15N2 Hydrochloride exerts its effects involves its incorporation into DNA as a methylated cytosine derivative. This methylation is catalyzed by DNA methyltransferases, which add a methyl group to the 5-carbon position of cytosine . The methylation of cytosine can affect gene expression by altering the binding of transcription factors and other regulatory proteins to DNA .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: : Similar compounds to 5-Methyl Cytosine-13C,15N2 Hydrochloride include other stable isotope-labeled nucleosides, such as 5-Methyl Cytosine-13C,15N2 and 5-Methyl Cytosine-15N2 .
Uniqueness: : The uniqueness of this compound lies in its dual stable isotope labeling with both carbon-13 and nitrogen-15. This dual labeling allows for more precise quantification and detection in research applications compared to compounds labeled with only one stable isotope .
Eigenschaften
Molekularformel |
C5H8ClN3O |
|---|---|
Molekulargewicht |
164.57 g/mol |
IUPAC-Name |
6-amino-5-(113C)methyl-(1,3-15N2)1H-pyrimidin-2-one;hydrochloride |
InChI |
InChI=1S/C5H7N3O.ClH/c1-3-2-7-5(9)8-4(3)6;/h2H,1H3,(H3,6,7,8,9);1H/i1+1,7+1,8+1; |
InChI-Schlüssel |
ANWMULVRPAUPJT-KLDFHAJVSA-N |
Isomerische SMILES |
[13CH3]C1=C([15NH]C(=O)[15N]=C1)N.Cl |
Kanonische SMILES |
CC1=C(NC(=O)N=C1)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(3E)-2-Hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]tetracosanamide](/img/structure/B13833872.png)

![1-(4-methylphenyl)-2-[2-(thiophen-2-yl)-4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl]ethanone](/img/structure/B13833881.png)


![Diethyl-[2-(3-methyl-4-oxo-2-phenylchromene-8-carbonyl)oxyethyl]azaniumchloride](/img/structure/B13833897.png)
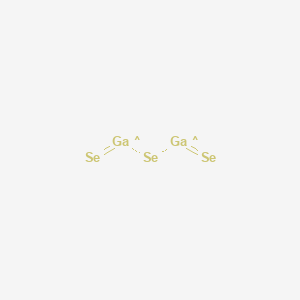

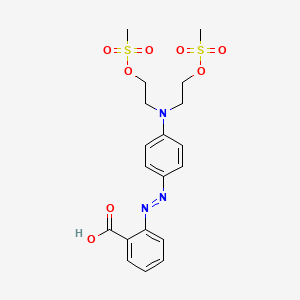
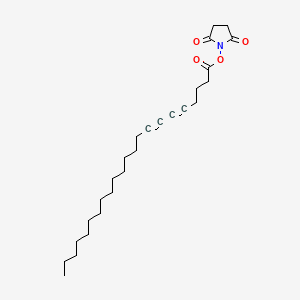

![9-[(3aR,4R,6S,6aS)-6-(iodomethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]purin-6-amine](/img/structure/B13833927.png)
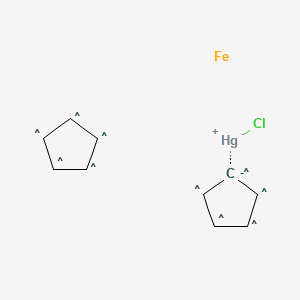
![[6-[6-[6-(7-Oxabicyclo[4.1.0]heptan-3-ylmethoxy)-6-oxohexoxy]-6-oxohexoxy]-6-oxohexyl] 7-oxabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13833935.png)
